molecular formula C10H22N2O B15255103 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol

Cat. No.: B15255103
M. Wt: 186.29 g/mol
InChI Key: JUHZCIABYFXKCX-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol is a synthetic compound with a complex structure that includes an aminopropyl group and an ethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring and the introduction of the aminopropyl and ethyl groups. One common method involves the reaction of 3-ethylpiperidine with 1-aminopropan-2-ol under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically includes purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminopropan-2-yl)-2-fluorophenol: A similar compound with a fluorine atom, known for its stimulant properties.

    1-Aminopropan-2-ol: A simpler structure with similar functional groups, used in various chemical reactions.

Uniqueness

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-3-ethylpiperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-3-9-7-12-5-4-10(9,13)8(2)6-11/h8-9,12-13H,3-7,11H2,1-2H3

InChI Key

JUHZCIABYFXKCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1(C(C)CN)O

Origin of Product

United States

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